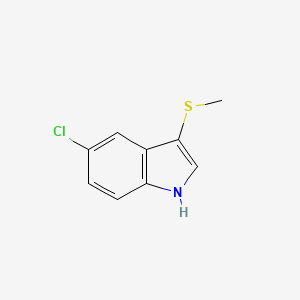

5-Chloro-3-(methylthio)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYGZCJTYPLCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605167 | |

| Record name | 5-Chloro-3-(methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40015-11-0 | |

| Record name | 5-Chloro-3-(methylthio)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40015-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-(methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Methylthio 1h Indole and Analogues

Established Synthetic Routes for Indole (B1671886) Derivatives

The construction of the indole core is supported by several foundational, named reactions that have been refined over more than a century. These methods provide the basis for accessing a wide variety of substituted indoles.

Fischer Indole Synthesis and its Contemporary Applications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgsharif.edu The process is versatile, allowing for the preparation of a diverse range of indoles, with the choice of acid catalyst—ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂ and BF₃—being crucial for the reaction's success. wikipedia.orgmdpi.com

The classical mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enehydrazine. wikipedia.orgnih.gov A subsequent synarchive.comsynarchive.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), leads to the formation of the aromatic indole ring. wikipedia.orgmdpi.com

Contemporary Modifications: Modern adaptations have expanded the scope of the Fischer synthesis. A notable advancement is the Buchwald modification, which employs a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach enhances the modularity of the synthesis, allowing for greater diversity in the accessible indole products. Another variation allows for the conversion of readily available haloarenes into a range of indoles in two steps via a halogen-magnesium exchange followed by reaction with an azodicarboxylate and a ketone.

| Fischer Indole Synthesis: Key Features | |

| Reactants | (Substituted) Phenylhydrazine, Aldehyde or Ketone |

| Conditions | Acid catalyst (Brønsted or Lewis), Heat |

| Key Intermediate | Phenylhydrazone / Enehydrazine |

| Key Transformation | synarchive.comsynarchive.com-Sigmatropic Rearrangement |

| Advantages | High versatility, Widely applicable, Well-established |

| Limitations | Requires specific arylhydrazone precursors, Unsymmetrical ketones can yield isomeric products sharif.edu |

Madelung Indole Synthesis and Modified Protocols for Substituted Indoles

The Madelung synthesis, reported by Walter Madelung in 1912, provides an alternative route to indoles through the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. nih.gov The classic conditions are harsh, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. nih.gov This has historically limited its application to the synthesis of simpler, more robust indole structures.

To overcome these limitations, several modified protocols have been developed that proceed under milder conditions. These modifications have significantly broadened the substrate scope, allowing for the synthesis of indoles with sensitive functional groups, including halogens. wikipedia.org

Modified Madelung Protocols:

Smith-Madelung Synthesis: This modification utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids. It is applicable to a wide variety of substituted anilines, including those with halide groups.

Transition-Metal-Free Tandem Synthesis: A recently developed method employs a mixed-base system of LiN(SiMe₃)₂ and CsF to mediate the reaction between methyl benzoates and N-methyl-o-toluidines, yielding N-methyl-2-arylindoles under more moderate conditions (110°C). This approach shows good compatibility with halogen substituents. wikipedia.org

Palladium-Catalyzed Cyclization and Coupling Reactions in Indole Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis, and the construction of the indole nucleus is no exception. These methods offer high efficiency and functional group tolerance, often proceeding under mild conditions. Palladium-catalyzed indole syntheses can be broadly categorized based on the key bond-forming event.

One prominent strategy involves the intramolecular cyclization of suitably functionalized anilines. For instance, the palladium-catalyzed reaction of o-alkynyl anilines or o-alkenyl anilines can lead to the formation of the indole ring through an annulation process. Another powerful approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an internal alkyne with an o-iodoaniline or related halogenated precursor.

Targeted Approaches for the Synthesis of 5-Chloro-3-(methylthio)-1H-indole

The specific 5-chloro, 3-methylthio substitution pattern of the target molecule necessitates a synthetic strategy that can precisely control the regiochemistry of both substituents. This can be achieved either by building the indole ring from appropriately substituted precursors or by functionalizing a pre-formed indole core.

Precursor Synthesis and Design for Halogenated and Thio-Substituted Indoles

A direct and powerful method for synthesizing 3-(methylthio)-substituted indoles is the Gassman indole synthesis . synarchive.comwikipedia.org This one-pot reaction is particularly well-suited for the preparation of the target compound. wikipedia.org The synthesis begins with an aniline (B41778), which is N-chlorinated using tert-butyl hypochlorite. This is followed by the addition of a β-keto thioether, such as methylthio-2-propanone, to form a sulfonium (B1226848) salt. wikipedia.org The addition of a base, like triethylamine, then induces a synarchive.comwikipedia.org-sigmatropic rearrangement and subsequent cyclization to yield the 3-thiomethylindole. wikipedia.orgyoutube.com

To obtain this compound, the logical precursor for the Gassman synthesis would be 4-chloroaniline (B138754) . The other key precursor, methylthio-2-propanone , can be synthesized from methanethiol (B179389) and chloroacetone. orgsyn.org The Gassman method has been successfully used to prepare indoles with various substituents on the benzene (B151609) ring, including chloro groups. orgsyn.org

| Gassman Indole Synthesis for this compound | |

| Aniline Precursor | 4-Chloroaniline |

| Keto-Thioether Precursor | Methylthio-2-propanone |

| Step 1 | N-chlorination of 4-chloroaniline with t-BuOCl |

| Step 2 | Addition of methylthio-2-propanone to form sulfonium salt |

| Step 3 | Base-induced rearrangement and cyclization |

| Product | This compound |

Multi-Step Synthesis Strategies for Indole Scaffolds with Similar Substitution Patterns

An alternative to constructing the ring with all substituents in place is a multi-step approach involving the post-functionalization of an indole intermediate. This strategy relies on the regioselective introduction of the required groups onto a pre-formed indole nucleus.

A plausible sequence would involve:

Synthesis of 5-chloroindole (B142107): This intermediate can be prepared via several routes, including the dehydrogenation of 5-chloroindoline, which itself can be synthesized from indoline. google.comgoogle.com

C-3 Sulfenylation: The indole nucleus is highly nucleophilic at the C-3 position, making it susceptible to electrophilic substitution. The methylthio group can be introduced onto the 5-chloroindole core using various sulfenylation methods.

Several modern methods for the C-3 sulfenylation of indoles have been reported that offer mild conditions and high yields:

Base-Promoted Sulfenylation: A simple and efficient method uses sodium hydroxide (B78521) (NaOH) to promote the reaction between an indole and a thiol. rsc.org

Iodine-Mediated Sulfenylation: The reaction of indoles with sodium sulfinates can be mediated by an iodine-triphenylphosphine (I₂–PPh₃) system in ethanol (B145695) to produce 3-(alkylsulfanyl)indoles. rsc.org

Metal-Free HBr-DMSO System: A metal-free approach utilizes an aqueous hydrobromic acid-dimethyl sulfoxide (B87167) (HBr-DMSO) system to promote the regioselective sulfenylation of indoles with thiols. researchgate.net

Optimization of Reaction Conditions for Indole Ring Formation

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its construction. For a substituted indole like this compound, classic methods such as the Fischer, Gassman, and Reissert syntheses are foundational. youtube.com The optimization of these reactions is critical for maximizing yield and purity.

One of the most versatile methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. youtube.com For the target molecule, this would involve 4-chlorophenylhydrazine. The reaction conditions, including the choice of acid catalyst (e.g., Brønsted or Lewis acids), solvent, and temperature, significantly influence the outcome. youtube.com Weaker acids may alter the preference for enolization, affecting the regioselectivity of the final product. youtube.com

The Gassman indole synthesis offers a direct route to 3-thio-substituted indoles. luc.edu This one-pot reaction uses a hypohalite and base, followed by Raney-Nickel reduction for desulfurization if the unsubstituted indole is desired. luc.edu However, for synthesizing this compound, the key is the formation of the 3-thioalkoxyindole intermediate without the final reduction step. Optimization would focus on the precise control of reagents and intermediates.

Key parameters for optimizing indole ring formation include the nature of the starting materials, the type and concentration of the catalyst, the reaction temperature, and the solvent system. A systematic variation of these parameters is essential to suppress side reactions and enhance the yield of the desired 5-chloro-substituted indole scaffold.

Table 1: Key Parameters for Optimization of Indole Ring Formation

| Parameter | Description | Potential Impact on Synthesis |

|---|---|---|

| Catalyst | Type (Brønsted acid, Lewis acid, base) and concentration. | Affects reaction rate, selectivity, and can prevent the formation of undesired byproducts. youtube.comnih.gov |

| Temperature | Reaction heating or cooling conditions. | Influences reaction kinetics and the stability of intermediates. High temperatures can lead to decomposition. |

| Solvent | Polarity and protic/aprotic nature. | Can affect the solubility of reactants and the stabilization of transition states. |

| Substituents | Electronic nature (electron-donating or -withdrawing) on the aniline precursor. | Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com |

Advanced Synthetic Techniques Applicable to Indole Derivatives

Modern synthetic chemistry has moved towards more efficient and sustainable methodologies. For indole derivatives, techniques like continuous flow synthesis and novel catalytic systems are at the forefront.

Continuous Flow Synthesis Methodologies for Heterocyclic Compounds

Continuous flow synthesis has emerged as a powerful technology in organic chemistry, offering significant advantages over traditional batch processing. ucsb.edu This eco-efficient system allows for faster, cleaner reactions, often with reduced solvent usage. ucsb.edu Key benefits include superior heat transfer, precise control over reaction times, enhanced mixing, and the ability to handle reactive intermediates safely. nih.gov

For indole synthesis, flow chemistry enables high-temperature and high-pressure conditions that can dramatically reduce reaction times from hours to minutes. mdpi.com For instance, Fischer indole syntheses that take hours in batch can be completed in minutes in a flow system, leading to a significant increase in productivity. mdpi.com This technology is particularly attractive for large-scale production and for multistep sequences where intermediates can be generated and used in subsequent steps without isolation. nih.govnih.gov The application of flow synthesis has been demonstrated for various indole-forming reactions, including the Fischer, Hemetsberger–Knittel, and cascade reactions for C-3 functionalization. ucsb.edumdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Indoles

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Typically hours. mdpi.com | Often reduced to minutes. mdpi.com |

| Heat Transfer | Limited by vessel surface area. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |

| Safety | Handling of unstable intermediates can be hazardous. | Small reaction volumes enhance safety and allow for the use of highly reactive species. ucsb.edu |

| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the system for a longer duration. ucsb.edu |

| Productivity | Lower throughput. | Higher productivity (e.g., grams per hour). mdpi.com |

Copper-Catalyzed Synthesis Approaches for Substituted Indoles

Copper-catalyzed reactions have become indispensable for the formation of carbon-heteroatom bonds. In the context of this compound, copper catalysis is particularly relevant for introducing the methylthio group at the C-3 position. Copper-catalyzed C-S bond coupling reactions of indoles with sulfenylating agents like N-thiosuccinimides provide an effective route to thioindoles. nih.gov

These reactions often exhibit a broad tolerance for various functional groups on both the indole ring and the sulfur source. nih.gov The methodology can be applied to achieve C-2 or C-3 thioglycosylation of indoles and has been used in the late-stage modification of natural products. acs.org The synthesis of substituted indoles can also be achieved through copper-catalyzed O-vinylation of arylhydroxylamines followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, demonstrating the versatility of copper in indole synthesis. thieme-connect.com This one-pot, mild method is scalable and provides good yields and regioselectivity. thieme-connect.com

Table 3: Examples of Copper-Catalyzed Reactions for Indole Synthesis

| Reaction Type | Catalyst/Reagents | Substrates | Products | Reference |

|---|---|---|---|---|

| C-S Coupling | Copper catalyst, N-thiosuccinimides | Indoles | Arylthioindoles, Alkylthioindoles | nih.gov |

| O-vinylation/ researchgate.netresearchgate.net-rearrangement | Copper catalyst, Vinyliodonium salts | N-arylhydroxylamines | Substituted indoles | thieme-connect.com |

Derivatization and Functionalization Strategies of this compound

The scaffold of this compound offers several sites for further chemical modification, allowing for the generation of a diverse library of analogues. The most reactive sites are typically the indole nitrogen (N-1) and the methylthio group at C-3.

Modifications at the Indole Nitrogen (N-1) Position

The N-H proton of the indole ring is acidic and can be readily deprotonated by a strong base, such as sodium hydride (NaH), to form an indole anion. youtube.com This anion is a potent nucleophile and can react with various electrophiles to achieve N-functionalization.

Common modifications include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, di-tert-butyl dicarbonate (B1257347) [(Boc)₂O]) to install acyl or protecting groups. nih.gov The Boc group is a common protecting group in indole chemistry that can stabilize the molecule for subsequent reactions and can be removed later under acidic conditions. nih.gov

These modifications at the N-1 position can significantly alter the electronic properties and steric profile of the indole core, which can be useful for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Table 4: N-1 Functionalization Reactions of the Indole Ring

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl |

| N-Arylation | Catalyst (e.g., CuI), Aryl Halide (Ar-X) | N-Aryl |

| N-Acylation | Base (e.g., NaH), Acyl Halide (RCOCl) | N-Acyl |

| N-Sulfonylation | Base (e.g., NaH), Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl |

| N-Protection | Base (e.g., NaH), (Boc)₂O | N-Boc |

Chemical Transformations of the Methylthio Group

The methylthio group at the C-3 position is also amenable to chemical transformation, primarily through oxidation of the sulfur atom. The thioether can be selectively oxidized to a sulfoxide or further to a sulfone using appropriate oxidizing agents.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can convert the methylthio group to a methylsulfinyl group.

Oxidation to Sulfone: Stronger oxidizing conditions, such as an excess of m-CPBA or potassium permanganate, will oxidize the thioether or the sulfoxide to the corresponding methylsulfonyl group.

These transformations introduce polar, hydrogen-bond-accepting groups, which can profoundly impact the molecule's solubility and biological activity. Conversely, the sulfoxide or sulfone can potentially be reduced back to the thioether, although this is less common. These oxidation reactions provide a straightforward method to expand the chemical diversity of this compound derivatives.

Table 5: Oxidation States of the 3-Thio Group

| Functional Group | Oxidation State of Sulfur | Typical Reagents for Formation |

|---|---|---|

| Methylthio (-SCH₃) | -2 | C-S Coupling (e.g., with CH₃SH or derivative) |

| Methylsulfinyl (-SOCH₃) | 0 | m-CPBA (1 eq.), H₂O₂ |

| Methylsulfonyl (-SO₂CH₃) | +2 | m-CPBA (>2 eq.), KMnO₄ |

Electrophilic and Nucleophilic Substitution Reactions on the Indole Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is dictated by the stability of the resulting intermediate cation. For an unsubstituted indole, electrophilic substitution predominantly occurs at the C3 position. However, the presence of substituents on the indole ring can alter this regioselectivity.

In the case of this compound, the electron-withdrawing nature of the chlorine atom at the C5 position deactivates the benzene portion of the indole ring towards electrophilic attack. This deactivation, however, directs incoming electrophiles to the C4 and C6 positions. Conversely, the methylthio group at the C3 position, while also influencing the electron density of the pyrrole (B145914) ring, can be expected to direct electrophilic attack to the C2 position, which is the most nucleophilic carbon atom in 3-substituted indoles.

Electrophilic Substitution Reactions

Classic electrophilic substitution reactions such as the Vilsmeier-Haack and Mannich reactions are common transformations for indoles. The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of unsubstituted indoles, by employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride. nih.govorganic-chemistry.orgnih.govwikipedia.org For 3-substituted indoles, this formylation is expected to occur at the C2 position.

The Mannich reaction, which introduces an aminomethyl group, is another important electrophilic substitution. This reaction involves the treatment of the indole with formaldehyde (B43269) and a secondary amine. mdpi.comnih.gov For 3-substituted indoles, the Mannich base is also anticipated to be introduced at the C2 position.

While specific studies on this compound are not extensively documented, the reactivity of analogous substituted indoles provides valuable insights. For example, the formylation of various electron-rich aromatic and heteroaromatic compounds using the Vilsmeier-Haack reagent is a well-established method. ijpcbs.comniscpr.res.in

Table 1: Examples of Electrophilic Substitution Reactions on Indole Analogues

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Arylacetamides | POCl₃, DMF, 0-5 °C then 90 °C | 2-Chloro-3-formylquinolines | Good to Moderate | niscpr.res.in |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | Vilsmeier-Haack reagent, 0 °C then 120 °C, 2h | 5-Chloro-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of an indole is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of a halogen substituent, such as the chloro group at the C5 position of this compound, allows for such reactions to occur, particularly with strong nucleophiles and under forcing conditions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. mdpi.comlibretexts.org The rate of these reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on Aromatic Halides

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,4,6-Trinitrochlorobenzene | aq. NaOH, room temperature | 2,4,6-Trinitrophenol | libretexts.org |

| p-Chloronitrobenzene | OH⁻, 130 °C | p-Nitrophenol | libretexts.org |

Formation of Novel Indole-Based Heterocyclic Scaffolds

The versatile reactivity of the indole core makes it an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Pyrazino[1,2-a]indoles

The synthesis of pyrazino[1,2-a]indoles can be achieved through various cyclization strategies. One common approach involves the cyclization of an indole precursor bearing a suitable side chain at the C2 position with a nucleophile attached to the indole nitrogen. nih.govnih.gov For instance, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be cyclized using ammonia in methanol (B129727) or other reagents to form the pyrazino ring. nih.gov

Pyridazino[4,5-b]indoles

Pyridazino[4,5-b]indoles represent another class of fused heterocycles with interesting pharmacological properties. A novel [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides in the presence of a base has been developed for the efficient synthesis of these compounds. nih.govnih.gov This method offers a broad substrate scope and provides the products in excellent yields. nih.gov

Thiazolo[3,2-a]indoles

Thiazolo[3,2-a]indoles can be assembled through a practical and environmentally friendly protocol involving the reaction of 3-alkylated indoline-2-thiones with 2-halo-ketones. nih.gov This metal-free, formal [3+2] annulation proceeds in water at elevated temperatures. nih.gov This method allows for significant variation in the substitution pattern of the final product. nih.gov

Table 3: Synthesis of Indole-Based Heterocyclic Scaffolds

| Starting Material | Reagents and Conditions | Heterocyclic Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Alkenylindoles and Hydrazonyl Chlorides | Base | Pyridazino[4,5-b]indoles | Excellent | nih.gov |

| 3-Alkylated indoline-2-thiones and 2-Halo-ketones | H₂O, 60 °C | Thiazolo[3,2-a]indoles | - | nih.gov |

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific databases and chemical literature has determined that while the compound this compound is a known chemical entity, detailed experimental spectroscopic data required for a thorough analysis is not publicly available. This compound, identified with CAS Number 40015-11-0, is listed by several commercial suppliers, confirming its synthesis and availability for research purposes.

However, primary literature sources containing its specific spectroscopic characterization—including Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry data—could not be located.

Scientific analysis and articles of this nature rely on published, peer-reviewed data to ensure accuracy and reliability. While spectroscopic data for structurally analogous compounds, such as 5-chloro-3-methyl-1H-indole and 5-chloro-3-(p-tolylthio)-1H-indole, are available, extrapolating this information would not provide a scientifically rigorous or accurate representation of this compound itself. The subtle electronic and steric differences introduced by the methylthio (-SMe) group at the C3 position are expected to produce unique spectral fingerprints.

Consequently, without access to the actual experimental data, the generation of a detailed and scientifically accurate article as requested is not possible. The creation of data tables and in-depth discussion of spectral features would be speculative and would not meet the required standards of scientific integrity.

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Chloro 3 Methylthio 1h Indole

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-Chloro-3-(methylthio)-1H-indole, HRESI-MS would provide an exact mass measurement that can confirm its molecular formula, C₉H₈ClNS.

In practice, the analysis of related 5-chloro-indole derivatives demonstrates the precision of this technique. For instance, the compound 5-chloro-2-((p-tolylthio)methyl)-1-tosyl-1H-indole was analyzed using HRESI-MS, yielding a sodium adduct ([M+Na]⁺). The measured mass was found to be 464.0517, which corresponds closely to the calculated mass of 464.0516 for its molecular formula C₂₃H₂₀ClNO₂S₂Na⁺. rsc.org This level of accuracy is instrumental in distinguishing between compounds with similar nominal masses.

For this compound, one would expect to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The expected fragmentation pattern would involve the loss of the methyl group (-CH₃) or the entire methylthio group (-SCH₃).

Table 1: Illustrative HRESI-MS Data for a Related Indole (B1671886) Derivative

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Source |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for separating and identifying volatile and thermally stable compounds. sums.ac.ir In the context of this compound, GC-MS analysis would involve injecting a sample into the instrument, where it is vaporized and separated on a capillary column (e.g., an Elite-1 or RXi-5-Sil MS column) based on its boiling point and affinity for the stationary phase. nih.govjocpr.com The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

The resulting data includes a retention time (RT) from the gas chromatograph and a mass spectrum from the detector. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions. Identification is typically confirmed by comparing the obtained mass spectrum with entries in a spectral library, such as the NIST database. nih.govmdpi.com

Table 2: Predicted GC-MS Data for this compound

| Parameter | Expected Value/Observation | Description |

|---|---|---|

| Retention Time (RT) | Compound-specific | Dependent on the GC column and temperature program used. |

| Molecular Ion (M⁺) | m/z ≈ 197/199 | A pair of peaks due to the isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). |

| Key Fragment Ion | m/z ≈ 182/184 | Corresponds to the loss of a methyl group ([M-CH₃]⁺). |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for the analysis of compounds that may not be suitable for GC-MS due to low volatility or thermal instability. A validated LC-MS/MS method for indole analysis uses a C18 column with a mobile phase consisting of aqueous formic acid and methanol (B129727) in a gradient flow. nih.gov

For this compound, a similar reverse-phase LC method would be employed to separate it from impurities. The mass spectrometer, often operated in a mode like Multiple Reaction Monitoring (MRM), provides highly selective and sensitive quantification. nih.govnih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process minimizes background interference and allows for accurate quantification even in complex matrices. nih.govnih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Description |

|---|---|

| LC Column | Reverse-phase C18 (e.g., Synergi Fusion C18) nih.gov |

| Mobile Phase | Gradient of Methanol and 0.1% Aqueous Formic Acid nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Precursor Ion (Q1) | m/z ≈ 198 (for the ³⁵Cl isotope) |

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

While the specific crystal structure of this compound is not publicly available, analysis of the closely related compound 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole provides an excellent example of the data obtained. nih.gov The structure was solved and refined, revealing detailed crystallographic parameters. nih.gov Similar analysis for this compound would confirm the connectivity of the chloro and methylthio substituents on the indole ring and describe its packing in the crystal lattice.

Table 4: Crystal Data and Structure Refinement for the Analogous Compound 5-Chloro-3-[(E)-1,2-diphenylethenyl]-1H-indole

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₂H₁₆ClN |

| Formula Weight | 329.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.8869 (6) |

| b (Å) | 14.0373 (8) |

| c (Å) | 10.7978 (4) |

| β (°) | 91.706 (2) |

| Volume (ų) | 1649.42 (14) |

| Z (molecules/unit cell) | 4 |

Source: nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions and assessing the purity of a sample. nih.govbohrium.com The method involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents).

As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. This separation allows for the visualization of the starting material, product, and any byproducts as distinct spots. The spots are typically visualized under UV light (at 254 nm), where UV-active compounds like indoles appear as dark spots on a fluorescent background. rsc.orgsigmaaldrich.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and is used to track its presence.

Table 5: Illustration of TLC for Reaction Monitoring

| Lane on TLC Plate | Description | Expected Observation |

|---|---|---|

| 1 | Starting Material (SM) | A single spot at a specific Rf value (e.g., Rf = 0.7). |

| 2 | Co-spot (SM + Reaction Mixture) | Two spots, confirming the identity of the remaining SM in the mixture. |

| 3 | Reaction Mixture (aliquot at time t) | A spot for the product (e.g., at Rf = 0.4) and a diminishing spot for the starting material. |

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the importance of quantum chemical calculations in understanding the structure, reactivity, and spectral properties of heterocyclic molecules, detailed studies focusing specifically on this compound appear to be unpublished or not publicly accessible.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating molecular characteristics. DFT is widely used to predict the most stable three-dimensional arrangement of atoms (optimized molecular geometry), vibrational frequencies corresponding to infrared and Raman spectra, the distribution of electron orbitals (Frontier Molecular Orbital analysis), and the electrostatic charge distribution (Molecular Electrostatic Potential mapping). doi.orgmdpi.com TD-DFT, in turn, is employed to predict electronic absorption spectra (UV-Vis). researchgate.net

While computational studies have been performed on structurally related indole derivatives, such as 5-chloro-7-azaindole-3-carbaldehyde, 5-chloro-3-methyl-1H-indole, and compounds containing a methylthio group on other heterocyclic rings, the specific data for this compound is not present in the surveyed literature. mdpi.comsigmaaldrich.comiu.edu.sa These related studies demonstrate the methodologies that would be applied, but the unique electronic influence of the combined 5-chloro and 3-methylthio substituents means that their results cannot be directly extrapolated to the target compound.

Consequently, the detailed research findings and data tables requested for the following areas of investigation for this compound cannot be provided:

Optimized Molecular Geometry: Specific bond lengths and angles are undetermined.

Vibrational Analysis: Predicted infrared and Raman frequencies are unavailable.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity, have not been calculated. wuxibiology.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping: A map detailing the electrophilic and nucleophilic sites of the molecule has not been generated.

Time-Dependent Density Functional Theory (TD-DFT): Predictions of its electronic absorption wavelengths are not available.

The absence of this foundational computational data highlights an opportunity for future research. A dedicated theoretical study on this compound would provide valuable insights into its physicochemical properties, complementing experimental work and potentially guiding the synthesis and application of related compounds.

Computational and Theoretical Investigations of 5 Chloro 3 Methylthio 1h Indole

Advanced Theoretical Property Prediction

Advanced theoretical predictions can elucidate the intrinsic properties of a molecule, offering a microscopic view of its behavior. These methods are crucial for understanding electron delocalization, chemical reactivity, and potential applications in materials science.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization by examining the interactions between filled donor and empty acceptor orbitals. This analysis provides a chemical intuition-based understanding of orbital interactions and their energetic significance. For 5-Chloro-3-(methylthio)-1H-indole, specific NBO analysis data is not available in the current body of scientific literature. Such a study would be valuable for understanding the influence of the chloro and methylthio substituents on the electron density distribution and stability of the indole (B1671886) ring system.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The theoretical evaluation of Nonlinear Optical (NLO) properties, such as polarizability and hyperpolarizability, is essential for identifying candidate molecules for applications in optoelectronics. These properties arise from the interaction of a molecule with an external electric field. To date, no theoretical studies on the NLO properties of this compound have been reported.

In Silico Modeling for Molecular Interactions

In silico modeling techniques are pivotal in medicinal chemistry and drug discovery for predicting the interactions between a small molecule and a biological target, as well as for developing predictive models of biological activity.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in predicting binding affinity and understanding the molecular basis of interaction. While docking studies have been performed on various indole derivatives, no specific molecular docking simulations for this compound have been documented in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. A search of the available literature indicates that no QSAR studies have been conducted specifically on this compound. The development of such models would require a dataset of structurally related compounds with measured biological activity, which is not currently available.

Structure Activity Relationship Sar Studies of 5 Chloro 3 Methylthio 1h Indole Derivatives and Analogues

Positional Effects of Substituents on Indole (B1671886) Reactivity and Molecular Interactions

The indole ring is a privileged scaffold in medicinal chemistry, and the strategic placement of substituents can dramatically alter its chemical behavior and interaction with biological targets. The reactivity of the indole ring is highest at the 3-position for electrophilic substitution, a characteristic attributed to the delocalization of π-electrons. researchgate.net

The introduction of a halogen, such as chlorine, at the 5-position of the indole ring significantly modifies its electronic and steric landscape. Halogens are electron-withdrawing groups, which can influence the electron density of the entire indole system. This alteration in electronic properties can affect the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets.

Table 1: Impact of Halogenation at Position 5

| Substituent | Electronic Effect | Steric Effect | Impact on Molecular Interaction |

|---|---|---|---|

| Chlorine (Cl) | Electron-withdrawing | Moderate bulk | Can enhance hydrophobic interactions and modulate electronic properties for improved binding. nih.gov |

The methylthio (-SCH3) group at the 3-position of the indole ring introduces both steric bulk and a potential site for metabolic modification. The C3 position is inherently the most nucleophilic and reactive site on the indole ring for electrophilic attack. researchgate.netchim.it The presence of a substituent at this position can direct further substitutions to other positions, such as C2. researchgate.netchim.it

The nitrogen atom at the N-1 position of the indole ring is a crucial site for modification. The presence of a hydrogen atom at this position allows it to act as a hydrogen bond donor, which can be critical for anchoring the molecule to its biological target. researchgate.net In several studies, N-unsubstituted indole analogues exhibited significantly higher potency compared to their N-substituted counterparts, highlighting the importance of the N-H group for biological activity. researchgate.net

In a study of N-acetylenic analogues of tryptamine, compounds with the side chain at position 2 of the indole ring were found to be more potent inhibitors of monoamine oxidase A than those with the side chain at position 3. nih.gov This suggests that for certain targets, directing substitutions to the C2 position can be a viable strategy for enhancing activity. The introduction of electron-withdrawing groups at the C2 or C3 positions can also reverse the innate nucleophilicity of the indole ring, making it a potential radical acceptor. nih.gov

Analysis of Electronic and Steric Properties in Derivatized Indoles

The electronic and steric properties of substituents are fundamental to understanding the SAR of derivatized indoles. Electron-donating groups, such as methyl and methoxy, can increase the electron density of the indole ring, potentially enhancing its nucleophilicity and reactivity. acs.orgnih.gov Conversely, electron-withdrawing groups, like nitro groups, decrease the electron density and can reduce the nucleophilicity of the indole. nih.gov

The steric bulk of substituents is equally important. Large, bulky groups can create steric hindrance, preventing the molecule from fitting into a binding pocket. nih.gov However, in some cases, steric bulk can be advantageous, for example, by shielding a susceptible part of the molecule from metabolic enzymes. nih.gov

Table 2: Influence of Electronic and Steric Properties of Substituents

| Property | Effect on Indole Ring | Impact on Molecular Interactions |

|---|---|---|

| Electronic | ||

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Increase electron density, enhance nucleophilicity. acs.orgnih.gov | Can strengthen cation-π interactions. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Decrease electron density, reduce nucleophilicity. nih.gov | Can participate in dipole-dipole interactions and alter hydrogen bonding capabilities. |

| Steric | ||

| Small Substituents (e.g., -H, -F) | Minimal steric hindrance. | Allows for closer approach to the binding site. nih.gov |

Rational Design Principles for Enhancing Specific Molecular Interactions

The rational design of novel 5-Chloro-3-(methylthio)-1H-indole derivatives with enhanced activity relies on a thorough understanding of the SAR principles discussed above. Key strategies include:

Targeted Substitutions: Placing specific functional groups at key positions on the indole ring to optimize interactions with the target protein. This could involve introducing hydrogen bond donors or acceptors, hydrophobic groups, or groups that can participate in electrostatic interactions.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For example, replacing a chlorine atom with a fluorine atom to potentially improve metabolic stability.

Conformational Restriction: Introducing structural elements that limit the conformational flexibility of the molecule. This can pre-organize the molecule into its bioactive conformation, leading to a more favorable binding entropy.

Scaffold Hopping: Replacing the indole core with another heterocyclic system that maintains the key pharmacophoric features but may offer advantages in terms of synthesis or intellectual property.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indole-2-carboxamides |

Mechanistic Research on 5 Chloro 3 Methylthio 1h Indole and Analogues in Preclinical Models

Investigation of Molecular Targets and Ligand Binding Mechanisms

The exploration of molecular targets for 5-Chloro-3-(methylthio)-1H-indole and its chemical relatives is crucial for understanding their biological activity. Research into analogous indole (B1671886) derivatives has pointed towards tubulin as a significant molecular target. Certain indole compounds are known to interact with the colchicine (B1669291) binding site on tubulin, which in turn hinders the polymerization of tubulin into microtubules. This interference with the cytoskeleton's formation can lead to the arrest of the cell cycle and trigger apoptosis, a mechanism of action common among anticancer agents. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions between the indole structure and the amino acid residues of the target protein.

Computational methods like molecular docking are also employed to predict how these indole derivatives bind to their targets. These simulations provide insights into the specific interactions at a molecular level, aiding in the design of more effective and selective compounds. The positioning of substituents, such as the chloro and methylthio groups on the indole ring, plays a critical role in determining the binding affinity and selectivity for a given molecular target.

Exploration of Biochemical Pathway Modulations by Indole Derivatives

The interaction of this compound and its analogues with their molecular targets can initiate a series of events that alter various biochemical pathways. A primary area of investigation has been the effect of these compounds on signaling pathways that are frequently dysregulated in diseases such as cancer.

One key pathway of interest involves polo-like kinase 1 (PLK1), a critical regulator of the cell cycle. Some indole derivatives have been identified as inhibitors of PLK1, which disrupts the normal progression of mitosis and can lead to cell death in cancerous cells. The inhibition of PLK1 can have downstream effects on other molecules involved in cell division and apoptosis.

Additionally, research has explored the modulation of pathways related to angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Certain indole derivatives have shown anti-angiogenic effects by interfering with signaling mediated by vascular endothelial growth factor (VEGF). By inhibiting the VEGF receptor, these compounds can suppress the proliferation and migration of endothelial cells, thereby hindering the formation of new blood vessels.

Enzyme Interaction and Inhibition Studies (e.g., specific kinases, DNA gyrase)

A central focus of mechanistic research has been the study of how this compound and its analogues interact with and inhibit various enzymes, particularly kinases and DNA gyrase, due to their vital roles in cellular processes and disease.

Kinase Inhibition: Protein kinases are instrumental in cell signaling, and their abnormal activity is a known factor in many diseases, including cancer. Studies have shown that indole derivatives can act as kinase inhibitors. For instance, certain 3-substituted-1H-indole derivatives have demonstrated inhibitory activity against a range of protein kinases. Polo-like kinase 1 (PLK1) is a notable target, with some analogues showing potent inhibition. Other research has focused on the synthesis of novel indole compounds as inhibitors of enzymes like Src kinase, a tyrosine kinase often overactive in various cancers. These studies have highlighted that the specific substituents on the indole ring are crucial for the potency and selectivity of the inhibition.

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, making it a prime target for antibacterial drug development. Some indole derivatives have been investigated for their ability to inhibit this enzyme. The mechanism typically involves the compound binding to DNA gyrase in a manner that prevents it from introducing the necessary negative supercoils into the bacterial DNA, thus halting replication.

Cellular Studies of Compound Effects on Biological Processes (e.g., cell kinetic parameters)

To comprehend the biological effects of this compound and its analogues at the cellular level, researchers conduct studies on various cell lines. These investigations assess the impact of the compounds on cell growth, proliferation, and mortality.

A significant effect observed with many bioactive indole derivatives is the induction of cell cycle arrest. For example, treating cancer cell lines with certain indole compounds has been shown to cause cells to accumulate in the G2/M phase of the cell cycle. This arrest is often a direct result of the disruption of microtubule dynamics, preventing the cells from successfully completing mitosis.

Following cell cycle arrest, these compounds can induce apoptosis, or programmed cell death, which is a desired outcome for anticancer treatments. The onset of apoptosis is often confirmed by observing morphological changes in the cells and through biochemical assays that detect the activation of caspases, the enzymes that execute the apoptotic process.

In Vitro Assay Methodologies for Mechanistic Elucidation (e.g., receptor binding assays, enzyme kinetics)

A range of in vitro assays are utilized to unravel the mechanisms of action of this compound and its analogues. These laboratory methods provide quantitative data on how these compounds interact with their molecular targets and affect cellular functions.

Receptor Binding Assays: These assays are employed to measure the affinity and selectivity of a compound for a specific receptor. This is often done by observing how effectively the test compound displaces a known radiolabeled ligand from the receptor.

Enzyme Kinetics: Enzyme kinetic studies are fundamental for characterizing the inhibitory action of compounds on specific enzymes. By measuring the rate of an enzymatic reaction in the presence of an inhibitor, researchers can determine the type and potency of the inhibition, often expressed as an inhibition constant (Ki). For instance, kinase activity assays measure the phosphorylation of a substrate to evaluate the inhibitory effect of indole derivatives.

Cell-Based Assays: A variety of cell-based assays are used to evaluate the cellular effects of these compounds. These include:

MTT assay: A colorimetric assay to measure cell viability.

Flow cytometry: A technique to analyze cell cycle distribution and detect apoptosis.

Western blotting: A method to quantify the expression of specific proteins and understand the modulation of signaling pathways.

Immunofluorescence microscopy: A visualization technique to observe the subcellular localization of proteins and the effects on cellular structures like microtubules.

Potential Applications in Materials Science Research

Investigation for Organic Light-Emitting Diode (OLED) Applications

There is no specific research investigating 5-Chloro-3-(methylthio)-1H-indole for OLED applications. However, the fundamental properties of the molecule allow for speculation on its potential role.

Should this compound be investigated for OLEDs, it could potentially serve as:

A host material for phosphorescent or fluorescent emitters, where its charge transport properties would be critical.

A building block for the synthesis of more complex, larger conjugated molecules for use as emitters or charge-transport materials.

Without experimental data on its photophysical properties, such as its photoluminescence quantum yield, emission spectrum, and triplet energy level, any discussion of its suitability for OLEDs remains purely theoretical.

Research into Nonlinear Optical (NLO) Materials Development

Similarly, there is no published research on the nonlinear optical (NLO) properties of this compound. NLO materials are of interest for applications in optical communications, data storage, and frequency conversion.

The key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure with a significant difference in dipole moment between the ground and excited states. This is often achieved in "push-pull" systems, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.

The indole (B1671886) nucleus can act as a π-bridge. The combination of the electron-donating indole nitrogen and the electron-withdrawing chlorine atom, along with the sulfur atom of the methylthio group, could potentially create a molecule with a significant intramolecular charge transfer character upon excitation, a prerequisite for NLO activity. However, without experimental measurements of its hyperpolarizability, any claims about its NLO properties would be speculative.

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-3-(methylthio)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis route involves starting from 5-chloro-2-phenyl-1H-indole, followed by thioetherification. For example, iodination or sulfenylation at the 3-position using methylthiolating agents (e.g., methyl disulfide or thiols) under acidic or catalytic conditions. Reaction optimization studies show that iodine (10 mol%) in acetonitrile at 40°C for 5 hours achieves a 98% yield . Lower temperatures (e.g., room temperature) or alternative catalysts (e.g., FeCl₃) result in reduced yields (17–67%) . Key parameters include solvent polarity, catalyst loading, and reaction time.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows aromatic proton signals at δ 7.21–7.80 ppm and a singlet for the methylthio group at δ 2.50–2.70 ppm .

- Mass Spectrometry : FAB-HRMS confirms the molecular ion peak (e.g., m/z 255.99 for C₉H₇ClNS) .

- Elemental Analysis : Anal. Calc. for C₉H₇ClNS: C, 49.43; H, 3.23; Cl, 16.21; N, 6.41; S, 14.64 .

- Chromatography : TLC with 70:30 ethyl acetate/hexane (Rf ≈ 0.5) and HPLC (≥95% purity) are standard .

Q. What solvent systems are effective for solubilizing this compound in biological assays?

- Methodological Answer : A validated formulation for in vitro studies uses 10% DMSO + 40% PEG-300 + 5% Tween-80 + 45% saline. For concentrations up to 5 mg/mL, pre-dissolve in DMSO (50 mg/mL stock), then dilute with PEG-300 and Tween-80 to minimize aggregation. Heating (≤50°C) or sonication resolves precipitation .

Advanced Research Questions

Q. How does the methylthio group at the 3-position influence the compound’s bioactivity compared to other indole derivatives?

- Methodological Answer : The methylthio group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and stability. For example, this compound derivatives show potent tubulin inhibition (IC₅₀ = 1.2 µM) by binding to the colchicine site, whereas 3-methyl or 3-hydroxy analogs exhibit reduced activity . Computational docking (MOE software) reveals hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala250) .

Q. What strategies resolve discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- Contradiction in NMR Peaks : Aromatic proton splitting patterns may vary due to tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to identify dominant tautomers .

- Mass Spectrometry Artifacts : Adduct formation (e.g., Na⁺ or K⁺) can distort molecular ion peaks. Employ high-resolution MS (HRMS) and compare with theoretical isotopic distributions .

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the methylthio group directs electrophiles to the 4- and 6-positions of the indole ring. Fukui indices indicate higher nucleophilicity at C4 (f⁻ = 0.12) compared to C6 (f⁻ = 0.08) . Experimental validation using iodination (NIS/CH₃CN) confirms regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.